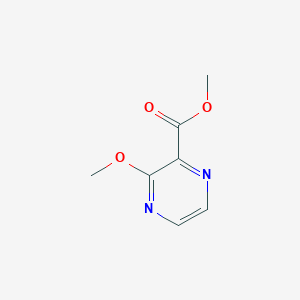

Methyl 3-methoxypyrazine-2-carboxylate

Übersicht

Beschreibung

“Methyl 3-methoxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 40155-20-2 . It has a molecular weight of 168.15 and its IUPAC name is methyl 3-methoxy-2-pyrazinecarboxylate . It is a yellow to brown solid at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 3-methoxypyrazine-2-carboxylate” is 1S/C7H8N2O3/c1-11-6-5 (7 (10)12-2)8-3-4-9-6/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-methoxypyrazine-2-carboxylate” is a yellow to brown solid at room temperature . It has a molecular weight of 168.15 and its linear formula is C7H8N2O3 .Wissenschaftliche Forschungsanwendungen

- Application : This compound can be used in transition metal-catalyzed functionalization of pyrazines . Pyrazines are an important class of heterocyclic compounds found in many vital pharmaceuticals and biologically active compounds .

- Method : The method involves the use of transition metal-catalyzed reactions for carbon–carbon bond formation on pyrazines . This includes classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .

- Results : The results of these reactions can lead to the formation of functionalized pyrazines, which have applications in various fields such as selective extractants for f-block metals, photovoltaic devices, effective catalysts, and ligands for catalysis .

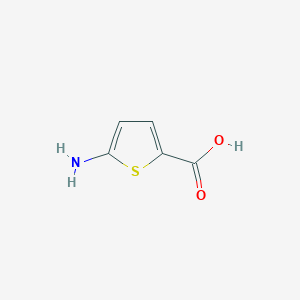

- Application : Similar compounds, such as Methyl-3-aminothiophene-2-carboxylate (matc), have been used as intermediates in pharmaceutical products . These products include anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .

- Method : The method involves the synthesis of these compounds and their incorporation into pharmaceutical products .

- Results : The results of these applications have led to the development of various pharmaceutical products with significant health benefits .

Organic & Biomolecular Chemistry

Pharmaceutical Research

- Application : Coordinative compounds based on unsaturated carboxylates, such as “Methyl 3-methoxypyrazine-2-carboxylate”, have versatile biological applications . These compounds have shown valuable antimicrobial and antitumor activities .

- Method : The method involves the synthesis of these compounds and their incorporation into various biological applications .

- Results : The results of these applications have led to the development of various biological applications with significant benefits .

- Application : Unsaturated carboxylates, such as “Methyl 3-methoxypyrazine-2-carboxylate”, have been used as building blocks for polymer synthesis . These polymers have biomedical and bioengineering applications such as ophthalmology, orthopedics, dentistry tissue engineering, and drug delivery systems .

- Method : The method involves the synthesis of these compounds and their incorporation into polymer synthesis .

- Results : The results of these applications have led to the development of various polymeric matrices with significant benefits .

Biological Applications

Polymer Synthesis

Safety And Hazards

“Methyl 3-methoxypyrazine-2-carboxylate” is associated with some safety hazards. The safety information pictograms indicate an exclamation mark . The signal word is “Warning” and the hazard statements include H302 . Precautionary statements include P264, P270, P301+P312, and P330 .

Relevant Papers There are several peer-reviewed papers related to “Methyl 3-methoxypyrazine-2-carboxylate” available at Sigma-Aldrich . These papers could provide more detailed and specific information about the compound.

Eigenschaften

IUPAC Name |

methyl 3-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)8-3-4-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXUMIZPUZBBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613504 | |

| Record name | Methyl 3-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxypyrazine-2-carboxylate | |

CAS RN |

40155-20-2 | |

| Record name | Methyl 3-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)

![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)